molecular formula C7H8N2O2 B8661835 1-Methyl-3-(2-nitroethenyl)-1H-pyrrole CAS No. 62128-41-0

1-Methyl-3-(2-nitroethenyl)-1H-pyrrole

Cat. No.: B8661835
CAS No.: 62128-41-0
M. Wt: 152.15 g/mol
InChI Key: DWOAUEGOUSUOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-nitroethenyl)-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a methyl group at the 1-position and a nitroethenyl (-CH=CH-NO₂) group at the 3-position of the pyrrole ring. The nitroethenyl group introduces significant electronic effects, enhancing reactivity in cycloaddition and substitution reactions, while the methyl group modulates steric interactions. Its synthesis likely involves alkylation or condensation strategies, as inferred from analogous pyrrole derivatives (e.g., ).

Properties

CAS No.

62128-41-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-methyl-3-(2-nitroethenyl)pyrrole

InChI

InChI=1S/C7H8N2O2/c1-8-4-2-7(6-8)3-5-9(10)11/h2-6H,1H3

InChI Key

DWOAUEGOUSUOMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The nitroethenyl group in the target compound distinguishes it from simpler nitro-pyrroles (e.g., 1-Methyl-3-nitro-1H-pyrrole) by introducing conjugated π-bonding, which may enhance electrophilicity.
  • Boronated analogues () serve as cross-coupling intermediates, whereas the target compound’s nitroethenyl group could facilitate [4+2] cycloadditions.

Reactivity and Stability

  • Nitroethenyl vs. This contrasts with 1-Methyl-3-nitro-1H-pyrrole, where the nitro group directly attached to the ring may exhibit resonance stabilization.
  • Thermal Stability: Chromeno-pyrrole derivatives () demonstrate stability in crystalline states due to intramolecular hydrogen bonding (C–H···O), a feature that may extend to the target compound if similar packing occurs.

Physical and Crystallographic Properties

  • Crystal Packing: The hexahydrochromeno-pyrrole () crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 17.878 Å, b = 8.044 Å, c = 23.466 Å, and β = 97.6°. Similar packing motifs (C–H···O) may stabilize the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.